molecular formula C14H17BrF3N3O2S B12243143 N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B12243143
M. Wt: 428.27 g/mol
InChI Key: XIGQGQDKYADRPI-UHFFFAOYSA-N
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Description

N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of 3-bromo-5-(trifluoromethyl)pyridine, which can be synthesized from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a tool to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the bromine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl and bromine-containing pyridine derivatives, such as:

Uniqueness

N-{1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H17BrF3N3O2S

Molecular Weight

428.27 g/mol

IUPAC Name

N-[1-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H17BrF3N3O2S/c15-12-6-9(14(16,17)18)7-19-13(12)21-5-1-2-10(8-21)20-24(22,23)11-3-4-11/h6-7,10-11,20H,1-5,8H2

InChI Key

XIGQGQDKYADRPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br)NS(=O)(=O)C3CC3

Origin of Product

United States

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